molecular formula C24H20N2O2 B3479426 2-hydroxy-N'-(naphthalen-1-yl)-2,2-diphenylacetohydrazide

2-hydroxy-N'-(naphthalen-1-yl)-2,2-diphenylacetohydrazide

Cat. No.: B3479426
M. Wt: 368.4 g/mol
InChI Key: DWNCVMDGLQOJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N’-(naphthalen-1-yl)-2,2-diphenylacetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydroxyl group, a naphthalene ring, and two phenyl groups attached to an acetohydrazide moiety

Preparation Methods

The synthesis of 2-hydroxy-N’-(naphthalen-1-yl)-2,2-diphenylacetohydrazide typically involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with naphthalen-1-ylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or methanol, to yield the desired product .

Chemical Reactions Analysis

2-hydroxy-N’-(naphthalen-1-yl)-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-(naphthalen-1-yl)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the complex formed .

Comparison with Similar Compounds

2-hydroxy-N’-(naphthalen-1-yl)-2,2-diphenylacetohydrazide can be compared with other similar compounds, such as:

The uniqueness of 2-hydroxy-N’-(naphthalen-1-yl)-2,2-diphenylacetohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-hydroxy-N'-naphthalen-1-yl-2,2-diphenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-23(26-25-22-17-9-11-18-10-7-8-16-21(18)22)24(28,19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-17,25,28H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNCVMDGLQOJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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